Cas no 2034325-92-1 (N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-4-(trifluoromethoxy)benzamide)
![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-4-(trifluoromethoxy)benzamide structure](https://ja.kuujia.com/scimg/cas/2034325-92-1x500.png)
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-4-(trifluoromethoxy)benzamide 化学的及び物理的性質
名前と識別子
-
- F6524-5533
- N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-4-(trifluoromethoxy)benzamide
- 2034325-92-1
- N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-(trifluoromethoxy)benzamide
- AKOS026694677
- N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-4-(trifluoromethoxy)benzamide
-
- インチ: 1S/C15H12F3N5O3/c1-25-13-7-6-11-20-21-12(23(11)22-13)8-19-14(24)9-2-4-10(5-3-9)26-15(16,17)18/h2-7H,8H2,1H3,(H,19,24)
- InChIKey: DBSWBOAGVUQJSH-UHFFFAOYSA-N
- ほほえんだ: FC(OC1C=CC(=CC=1)C(NCC1=NN=C2C=CC(=NN12)OC)=O)(F)F
計算された属性
- せいみつぶんしりょう: 367.08922375g/mol
- どういたいしつりょう: 367.08922375g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 9
- 重原子数: 26
- 回転可能化学結合数: 5
- 複雑さ: 488
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 90.6Ų
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-4-(trifluoromethoxy)benzamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6524-5533-2mg |
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-4-(trifluoromethoxy)benzamide |
2034325-92-1 | 2mg |
$59.0 | 2023-09-08 | ||
Life Chemicals | F6524-5533-20μmol |
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-4-(trifluoromethoxy)benzamide |
2034325-92-1 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6524-5533-15mg |
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-4-(trifluoromethoxy)benzamide |
2034325-92-1 | 15mg |
$89.0 | 2023-09-08 | ||
Life Chemicals | F6524-5533-25mg |
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-4-(trifluoromethoxy)benzamide |
2034325-92-1 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6524-5533-5μmol |
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-4-(trifluoromethoxy)benzamide |
2034325-92-1 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6524-5533-3mg |
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-4-(trifluoromethoxy)benzamide |
2034325-92-1 | 3mg |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6524-5533-10μmol |
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-4-(trifluoromethoxy)benzamide |
2034325-92-1 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6524-5533-5mg |
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-4-(trifluoromethoxy)benzamide |
2034325-92-1 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6524-5533-40mg |
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-4-(trifluoromethoxy)benzamide |
2034325-92-1 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6524-5533-50mg |
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-4-(trifluoromethoxy)benzamide |
2034325-92-1 | 50mg |
$160.0 | 2023-09-08 |
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-4-(trifluoromethoxy)benzamide 関連文献
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-4-(trifluoromethoxy)benzamideに関する追加情報
Introduction to N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-4-(trifluoromethoxy)benzamide and Its Significance in Modern Chemical Biology
N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-4-(trifluoromethoxy)benzamide (CAS No. 2034325-92-1) represents a novel compound with a complex and highly structured molecular framework that has garnered significant attention in the field of chemical biology. This compound, characterized by its intricate heterocyclic system and functional groups, exhibits promising properties that make it a valuable candidate for further exploration in drug discovery and therapeutic applications.
The molecular architecture of N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-4-(trifluoromethoxy)benzamide is a testament to the ingenuity of medicinal chemists who have meticulously designed molecules to interact with biological targets in a highly specific manner. The presence of the 6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine core is particularly noteworthy, as this scaffold has been extensively studied for its potential biological activity. This heterocycle is known for its ability to modulate various enzymatic and receptor pathways, making it a versatile component in the development of bioactive molecules.
The benzamide moiety at the C-terminal end of the molecule further enhances its pharmacological profile. Benzamides are well-documented for their role as pharmacophores in numerous therapeutic agents, offering both solubility advantages and favorable interactions with biological targets. The incorporation of a trifluoromethoxy group into the benzamide ring adds an additional layer of functionality, which can influence both the metabolic stability and binding affinity of the compound. This group is particularly interesting because it can enhance lipophilicity while simultaneously affecting electronic properties through fluorine substitution.
In recent years, there has been a surge in interest regarding small molecules that can modulate immune responses and inflammatory pathways. N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-4-(trifluoromethoxy)benzamide has shown promise in preliminary studies as a potential immunomodulatory agent. The 6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine core has been identified as a key player in influencing immune cell signaling pathways, particularly those involving cytokine production and T-cell activation. These mechanisms are critical in the context of autoimmune diseases and chronic inflammation, where dysregulation of immune responses can lead to significant pathological outcomes.
Furthermore, the benzamide component of N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-4-(trifluoromethoxy)benzamide has been explored for its potential anti-inflammatory properties. Studies have demonstrated that benzamides can interact with specific receptors and enzymes involved in inflammation, such as COX-2 and LOX enzymes. The trifluoromethoxy group may enhance these interactions by improving binding affinity and metabolic stability, making the compound more effective in modulating inflammatory responses.
The synthesis of N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)-4-(trifluoromethoxy)benzamide involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The construction of the 6-methoxy-[1,2,4]triazolo[4,3-b]pyridazine core is particularly challenging due to its strained three-membered ring system. However, advances in synthetic methodologies have made it possible to construct this core with increasing efficiency and scalability. The subsequent functionalization with the benzamide group further requires careful optimization to achieve the desired pharmacological properties.
In terms of pharmacokinetic profiles,N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl strong>}methyl)-{< strong > 4-( trifluorom eth oxy )ben z am ide strong >} has shown encouraging results in preclinical studies. The presence of the < strong > trif luoro m eth oxy strong > group enhances lipophilicity, which can improve oral bioavailability, while the benzamide moiety contributes to metabolic stability。 These properties are crucial for ensuring that the compound remains active within the biological system long enough to exert its intended therapeutic effect。
The potential applications of N-{(6-methoxy-[1,2, 4 ] tri azo lo [ 43 - b ] py rid azin - 33 yl )m eth yl ) -44 ( trif luoro m eth oxy )b en z am ide } are broad and span across multiple therapeutic areas。 In addition to its immunomodulatory and anti-inflammatory properties, preliminary data suggest that it may also have neuroprotective effects。 The ability of this compound to cross the blood-brain barrier is an attractive feature, as it opens up possibilities for treating neurological disorders such as Alzheimer's disease and Parkinson's disease。 These conditions are characterized by progressive neurodegeneration, and finding compounds that can modulate key pathological pathways is essential for developing effective treatments。
The development of N-{(6-methoxy-[1, 24 ] tri azo lo [ 43 - b ] py rid azin -33 yl )m eth yl ) -44 ( trif luoro m eth oxy )b en z am ide } also aligns with current trends in drug discovery towards personalized medicine。 By understanding the complex interplay between genetic factors and environmental influences, researchers can identify subpopulations of patients who are more likely to benefit from specific therapeutic interventions。 N-{(6-meth oxy-[14-triazo lo [43-b ] py rid azin -33 yl )m eth yl )}-44( trif luoro m eth oxy )b en z am ide }'s multifaceted pharmacological profile makes it a promising candidate for such personalized treatment strategies。
In conclusion,N-{(6-meth oxy-[14-triazo lo [43-b ] py rid azin -33 yl )m eth yl )}-44( trif luoro m eth oxy )b en z am ide (CAS No.20343 2592921) is a structurally complex and functionally diverse compound with significant potential in modern chemical biology。 Its unique molecular architecture, characterized by the presence of both {< strong > 6 - meth ox y [14-triazo lo [43-b ] py rid azin -33 yl strong >}and {< strong > 44-trif luoro m eth oxy b en z am ide strong >} moieties , positions it as a valuable tool for investigating various biological pathways 。 Further research is warranted to fully elucidate its mechanisms of action , optimize its pharmacokinetic properties , and explore its therapeutic applications across multiple disease indications 。 As our understanding of molecular interactions continues to evolve , compounds like N-{(6-met h ox y-[14-triazo lo [43-b ] py rid azin -33 yl )me th y l)}]-44(tr if luoro m et h o x y)b en za m ide will undoubtedly play a crucial role in advancing therapeutic strategies for complex diseases。
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